molecular formula C16H22N6O8S B12321825 (2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid

(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid

Cat. No.: B12321825
M. Wt: 458.4 g/mol
InChI Key: MMNYGKPAZBIRKN-QPFFVLPUSA-N
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Description

The compound (2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base linked to a sugar moiety and a butanoic acid derivative, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Attachment of the Sugar Moiety: The sugar moiety, often derived from ribose, is attached to the purine base through glycosylation reactions.

    Introduction of the Butanoic Acid Derivative: The butanoic acid derivative is introduced via amide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing robust purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The purine base can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted purines.

Scientific Research Applications

(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid: has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact pathways and molecular targets are subjects of ongoing research.

Properties

Molecular Formula

C16H22N6O8S

Molecular Weight

458.4 g/mol

IUPAC Name

(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C16H22N6O8S/c1-5(24)7(14(27)28)18-15(29)19-11-8-12(21-16(20-11)31-2)22(4-17-8)13-10(26)9(25)6(3-23)30-13/h4-7,9-10,13,23-26H,3H2,1-2H3,(H,27,28)(H2,18,19,20,21,29)/t5-,6-,7+,9+,10-,13-/m1/s1

InChI Key

MMNYGKPAZBIRKN-QPFFVLPUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)O

Origin of Product

United States

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